![molecular formula C17H17NOS B2962124 N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide CAS No. 2305551-84-0](/img/structure/B2962124.png)
N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide, also known as compound 13, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of chalcones and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide 13 is still being studied. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
Compound 13 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that is involved in inflammation. It has also been found to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide 13 in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations of using this N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide 13. One area of research is the development of more efficient synthesis methods to obtain higher yields and purity. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide 13 involves the reaction of 4-(1-phenylsulfanylethyl)benzaldehyde with propargyl bromide in the presence of a base catalyst. This reaction results in the formation of N-[4-(1-phenylsulfanylethyl)phenyl]prop-2-enamide. The synthesis of this N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
Compound 13 has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on breast cancer cells, N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide 13 was found to inhibit the growth of cancer cells and induce apoptosis. In another study, it was found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[4-(1-phenylsulfanylethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-3-17(19)18-15-11-9-14(10-12-15)13(2)20-16-7-5-4-6-8-16/h3-13H,1H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNDKOFBSKFSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C=C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

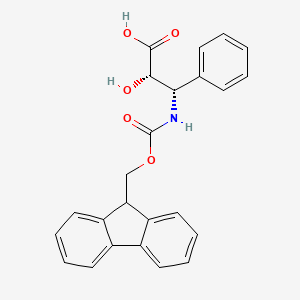
![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2962050.png)
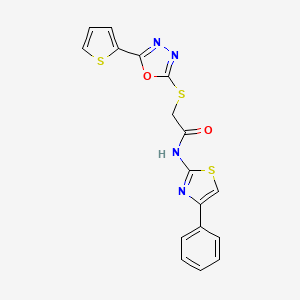
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2962054.png)
![2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2962055.png)
![1-(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2962056.png)
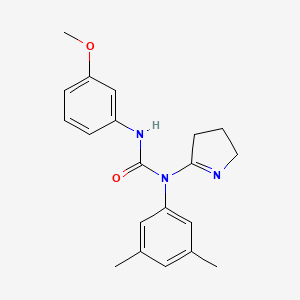
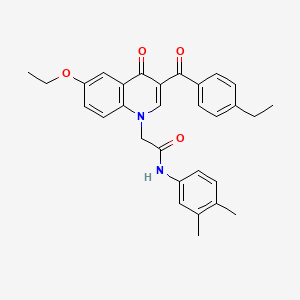
![6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2962060.png)

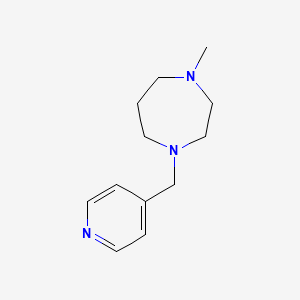

![2-(benzyloxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2962064.png)